molecular formula C21H30Cl2N2 B15342353 1H-Indole-1-ethylamine, 2,3-dihydro-N,N-diethyl-3-methyl-3-phenyl-, dihydrochloride CAS No. 37126-60-6

1H-Indole-1-ethylamine, 2,3-dihydro-N,N-diethyl-3-methyl-3-phenyl-, dihydrochloride

Cat. No.: B15342353
CAS No.: 37126-60-6
M. Wt: 381.4 g/mol
InChI Key: YAMWXAGSUQNAFR-UHFFFAOYSA-N
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Description

1H-Indole-1-ethylamine, 2,3-dihydro-N,N-diethyl-3-methyl-3-phenyl-, dihydrochloride is a complex organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring. This particular compound is a derivative of indole with various functional groups, including an ethylamine group, diethyl groups, a methyl group, and a phenyl group, making it a versatile molecule in chemical research and applications.

Synthetic Routes and Reaction Conditions:

  • Indole Synthesis: The compound can be synthesized starting from tryptophan or other indole precursors through a series of chemical reactions. The indole ring is typically formed through the Fischer indole synthesis or the Biltz synthesis.

  • Functional Group Modifications: The indole core is then modified by introducing the ethylamine group, diethyl groups, methyl group, and phenyl group through various organic reactions such as alkylation, acylation, and substitution reactions.

  • Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

  • Continuous Flow Synthesis: Advanced methods like continuous flow synthesis can be employed to increase production efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions are common, where different substituents can replace existing groups on the indole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various hydroxylated and carboxylated derivatives.

  • Reduction Products: Reduced amines and alcohols.

  • Substitution Products: Alkylated and acylated derivatives.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: The compound and its derivatives are explored for their potential therapeutic applications in treating various diseases.

  • Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the biological context, but it often involves binding to receptors or enzymes, leading to downstream effects. For example, indole derivatives can act as ligands for various receptors, modulating biological processes.

Comparison with Similar Compounds

  • Indole-3-acetic acid: A naturally occurring plant hormone.

  • Lysergic acid diethylamide (LSD): A well-known psychedelic drug.

  • Strychnine: A toxic alkaloid used as a pesticide.

Uniqueness: 1H-Indole-1-ethylamine, 2,3-dihydro-N,N-diethyl-3-methyl-3-phenyl-, dihydrochloride is unique due to its specific combination of functional groups, which provides distinct chemical and biological properties compared to other indole derivatives.

Properties

CAS No.

37126-60-6

Molecular Formula

C21H30Cl2N2

Molecular Weight

381.4 g/mol

IUPAC Name

diethyl-[2-(3-methyl-3-phenyl-1,2-dihydroindol-1-ium-1-yl)ethyl]azanium;dichloride

InChI

InChI=1S/C21H28N2.2ClH/c1-4-22(5-2)15-16-23-17-21(3,18-11-7-6-8-12-18)19-13-9-10-14-20(19)23;;/h6-14H,4-5,15-17H2,1-3H3;2*1H

InChI Key

YAMWXAGSUQNAFR-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC[NH+]1CC(C2=CC=CC=C21)(C)C3=CC=CC=C3.[Cl-].[Cl-]

Origin of Product

United States

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